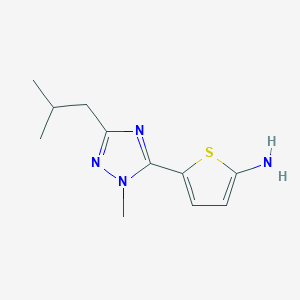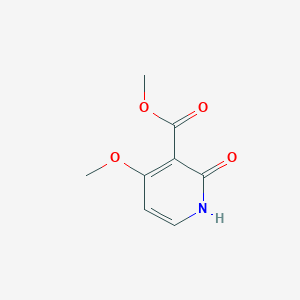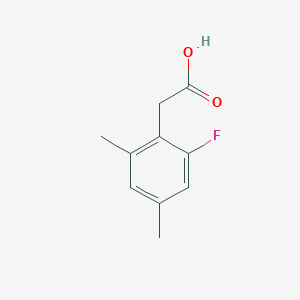
1-Bromo-3-tert-butyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-tert-butyl-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom, a tert-butyl group, and a methyl group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butyl-2-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 3-tert-butyl-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Cross-Coupling: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly employed in the presence of bases like potassium carbonate (K2CO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Reduction: Formation of 3-tert-butyl-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Medicine: It is utilized in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-tert-butyl-2-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. In cross-coupling reactions, the compound acts as an aryl halide, participating in the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-tert-butylbenzene: Lacks the methyl group at the 2-position.
1-Bromo-2-methylbenzene: Lacks the tert-butyl group at the 3-position.
1-Bromo-3-tert-butyl-2-methoxybenzene: Contains a methoxy group instead of a methyl group at the 2-position.
Uniqueness: 1-Bromo-3-tert-butyl-2-methylbenzene is unique due to the combination of the tert-butyl and methyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural and functional properties.
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-2-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,1-4H3 |
InChI-Schlüssel |
ZTJHAPPVIVTMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
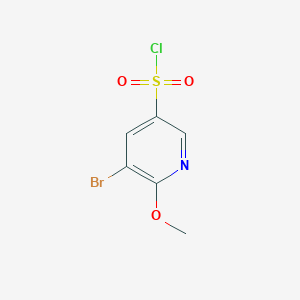

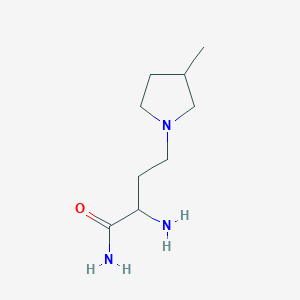
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
